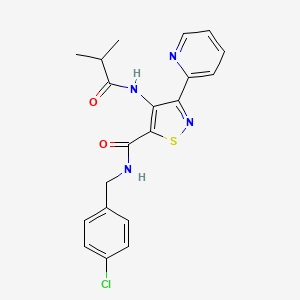
N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a chemical entity that appears to be related to a class of compounds that involve pyridinecarboxamide moieties and chlorinated aromatic rings. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a pyridine ring and chlorinated aromatic substituents. These structural features are often seen in compounds with potential biological activities, and their interactions and properties are of significant interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as described in the first paper . This method could potentially be adapted for the synthesis of N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide by choosing appropriate starting materials and reaction conditions that would incorporate the isothiazole moiety and the isobutyrylamino group into the final compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using single crystal structures . These structures reveal the preferred modes of hydrogen bonding, such as N–H···Npyridine interactions, and the influence of intramolecular interactions on molecular planarity. For the compound of interest, similar analyses would be crucial to understand its three-dimensional conformation and potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the pyridinecarboxamide moiety and the chlorinated aromatic ring. The second paper discusses the synthesis of polyamides containing a pyridyl moiety , suggesting that the pyridine ring in the compound of interest could participate in reactions such as polycondensation under certain conditions. The chlorobenzyl group could also undergo further chemical transformations, such as cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenylpyridinecarboxamides have been studied, with a focus on their melting temperatures and the influence of molecular symmetry and lattice energy . These properties are important for predicting the compound's behavior in different environments and its suitability for various applications. The thermal properties of related polyamides have also been investigated, indicating that the compound of interest might exhibit similar solubility and thermal stability characteristics .
Applications De Recherche Scientifique
Antimicrobial Activities
Research has explored the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, with some compounds exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Another study focused on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis, highlighting the potential of certain compounds in antimycobacterial therapy (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Antipsychotic Potential
The synthesis and evaluation of heterocyclic carboxamides were carried out to identify potential antipsychotic agents. Some derivatives showed potent in vivo activities comparable to existing compounds, indicating their potential as backup compounds for antipsychotic therapy (Norman, Navas, Thompson, & Rigdon, 1996). In another study, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and assessed for their antiproliferative activities against human cancer cell lines, revealing promising cytotoxic activities and potential for cancer cell proliferation intervention (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Synthesis and Characterization
The synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives were investigated for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of novel compounds with significant toxic effects, providing insights into their practical applications in agriculture (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWZITUXUCQQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

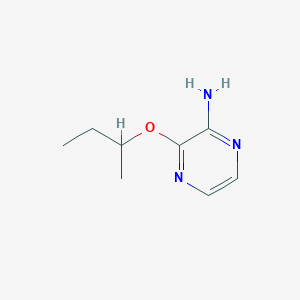

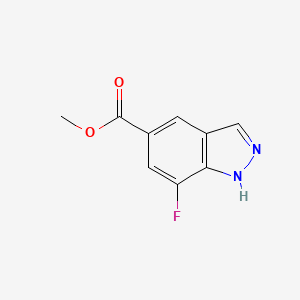
![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
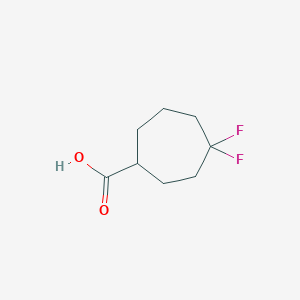
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
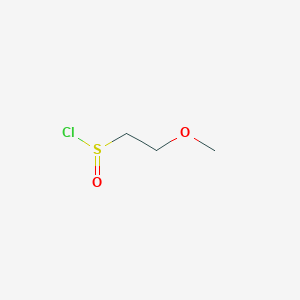
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)
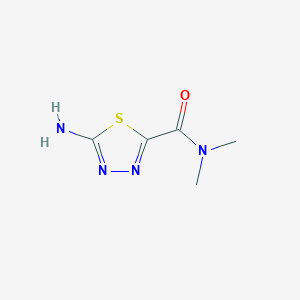
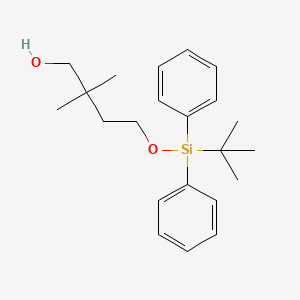
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

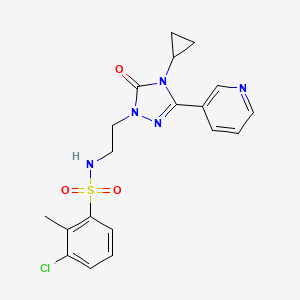
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)